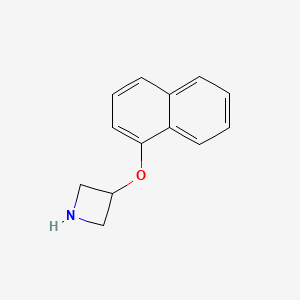

3-(1-Naphthyloxy)azetidine

Beschreibung

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic and Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a valuable scaffold in medicinal chemistry. nih.gov Their growing popularity over the past decade is evidenced by their presence in at least seven approved drugs and numerous other bioactive molecules in various stages of clinical trials. chemrxiv.org This increased interest stems from the unique combination of properties conferred by the azetidine ring.

The inherent ring strain of azetidines, while presenting synthetic challenges, also imparts a desirable level of molecular rigidity. nih.govrsc.org This conformational constraint can lead to a more favorable entropy of binding to biological targets, potentially resulting in higher affinity and selectivity. enamine.net Unlike their more strained three-membered aziridine (B145994) counterparts, azetidines possess greater chemical stability, making them more manageable and versatile building blocks in organic synthesis. rsc.orgenamine.net

The pharmacological activities associated with azetidine-containing compounds are diverse and significant. They have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. nih.govontosight.ai Furthermore, azetidine derivatives have shown potential in treating central nervous system disorders, acting as CNS stimulants and dopamine (B1211576) antagonists. nih.govontosight.ainih.gov The ability of the azetidine scaffold to serve as a bioisosteric replacement for other common saturated heterocycles, such as morpholine (B109124) and piperazine, further enhances its utility in drug design, offering pathways to novel and patent-free analogues of existing drugs. researchgate.netnih.gov

The development of new synthetic methodologies has been crucial to the continued adoption of the azetidine motif. chemrxiv.org Recent advances have focused on creating more diverse and functionalized azetidine building blocks, including the synthesis of "angular" spirocyclic azetidines and the development of photochemical and catalytic methods for their functionalization. chemrxiv.orgresearchgate.netnih.gov These innovations are expanding the accessible chemical space for medicinal chemists and paving the way for the next generation of azetidine-based therapeutics.

Pharmacological Landscape of Naphthyloxy Moieties in Bioactive Compounds

The naphthyloxy group, derived from either 1-naphthol (B170400) or 2-naphthol, is a key pharmacophore found in a variety of bioactive compounds. Its presence often contributes to the lipophilicity of a molecule, which can significantly influence its pharmacokinetic properties and ability to interact with biological targets. ontosight.ai Research has demonstrated that compounds containing the naphthyloxy moiety exhibit a broad spectrum of pharmacological activities.

One of the notable properties of naphthyloxy derivatives is their antimicrobial activity. researchgate.net For instance, certain 1-naphthyloxy derivatives have demonstrated antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, a 1-naphthyloxy derivative showed promising minimum inhibitory concentration (MIC) values ranging from 2.5 to 5 μg/ml against these challenging strains. nih.gov Additionally, naphthyloxy-containing compounds have been investigated for their antifungal and antileishmanial properties. researchgate.net

Beyond antimicrobial effects, the naphthyloxy scaffold is a component of molecules with potential anticancer and anti-inflammatory activities. ontosight.aismolecule.com Some triazolo-thiadiazole derivatives incorporating a naphthyloxy methyl group have shown cytotoxicity against various cancer cell lines. smolecule.com The structural features of naphthyloxypropanoic acid derivatives have also been explored for their potential as effective bioactive compounds. smolecule.com Furthermore, some ethylamine (B1201723) derivatives containing a 2-naphthyloxy group have been studied for their potential antihistamine and neurological effects. ontosight.ai The diverse biological profile of the naphthyloxy moiety makes it an attractive component in the design of new therapeutic agents.

Rationale for Investigating Hybrid Azetidine-Naphthyloxy Architectures within Drug Discovery

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity has gained significant traction in drug discovery. nih.govnih.govmdpi.com This approach is rooted in the principle of multi-target engagement, aiming to develop agents with enhanced efficacy, improved pharmacokinetic profiles, and a reduced likelihood of developing drug resistance. nih.govnih.gov The design of such hybrids often leads to compounds with novel mechanisms of action and potentially synergistic or complementary biological activities. mdpi.com

The rationale for investigating hybrid architectures composed of an azetidine scaffold and a naphthyloxy moiety is compelling. As discussed, the azetidine ring offers a conformationally rigid and stable core that is associated with a wide range of pharmacological activities, including anticancer, antibacterial, and CNS effects. nih.govenamine.net Simultaneously, the naphthyloxy group is a well-established pharmacophore known for its contributions to antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govsmolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-naphthalen-1-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXLMTUXIJIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625714 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782433-54-9 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1 Naphthyloxy Azetidine

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

MS and HRMS: For 3-(1-Naphthyloxy)azetidine (C₁₃H₁₃NO), the calculated monoisotopic mass is 199.0997 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺·).

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations within the azetidine (B1206935) ring. The base peak might correspond to the stable naphthyloxy cation or a fragment resulting from the loss of the azetidine moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₃H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₇O]⁺ | Cleavage of the C3-O bond |

| 127 | [C₁₀H₇]⁺ | Loss of oxygen from the naphthyloxy fragment |

| 57 | [C₃H₅N]⁺ | Azetidin-3-yl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (both aromatic and aliphatic), the C-O-C ether linkage, and C=C bonds of the aromatic naphthalene (B1677914) ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |

| C-O-C Stretch (Aryl Ether) | 1200 - 1270 | Strong |

| C-N Stretch | 1050 - 1150 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. For a chiral molecule like this compound, chiral HPLC would be necessary to separate enantiomers if a racemic mixture is synthesized.

Purity Assessment: Reversed-phase HPLC (RP-HPLC), likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with additives like formic acid or trifluoroacetic acid), would be employed to assess the chemical purity. A pure sample would ideally show a single sharp peak.

Diastereomer/Enantiomer Separation: If the compound were synthesized in a racemic form, separation of the enantiomers would require a chiral stationary phase (CSP). The choice of the chiral column and mobile phase (often a normal-phase system like hexane/isopropanol) would be critical to achieve baseline resolution between the two enantiomers.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound of suitable quality would allow for the unambiguous determination of its molecular structure.

This technique would confirm the connectivity of all atoms, provide precise bond lengths, bond angles, and torsion angles. For a chiral compound, X-ray crystallography on a resolved enantiomer can determine the absolute configuration. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement.

Pharmacological Exploration and Biological Activities of 3 1 Naphthyloxy Azetidine and Its Analogs

Neuropharmacological Investigations

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1B, 5-HT1D Receptor Affinity and Agonism)

While direct binding data for 3-(1-Naphthyloxy)azetidine at serotonin receptors is not extensively documented in publicly available literature, the structurally related (1-naphthyloxy)alkylamine scaffold has been shown to exhibit significant affinity for 5-HT1B and 5-HT1D receptors. Research into a series of 2-(1-naphthyloxy)ethylamines revealed that modifications to the propranolol (B1214883) structure, a beta-adrenergic antagonist with known affinity for rodent 5-HT1B receptors, could significantly enhance binding to human 5-HT1B and 5-HT1D receptors. nih.gov

For instance, the compound N-monomethyl-2-(1-naphthyloxy)-ethylamine demonstrated high affinity for both the human 5-HT1B and 5-HT1D receptors, with Ki values of 26 nM and 34 nM, respectively. nih.gov Furthermore, this compound was shown to possess agonist activity at the h5-HT1B receptor in an adenylate cyclase assay. nih.gov This suggests that the 1-naphthyloxy moiety is a key pharmacophore for interaction with these serotonin receptor subtypes. The azetidine (B1206935) ring in this compound introduces a different conformational constraint compared to the ethylamine (B1201723) side chain, which would likely influence the binding affinity and functional activity at these receptors. Further investigation is required to determine the precise affinity and agonist/antagonist profile of this compound itself.

Table 1: Serotonin Receptor Binding Affinities of a Representative (1-Naphthyloxy)alkylamine Analog

| Compound | Receptor | Ki (nM) |

|---|---|---|

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | h5-HT1B | 26 |

| h5-HT1D | 34 |

Histamine (B1213489) H3 Receptor Ligand Binding and Antagonism

A significant area of investigation for naphthyloxy derivatives has been their interaction with the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org A series of 1- and 2-naphthyloxy derivatives have been synthesized and evaluated for their H3R affinity, with many compounds displaying high potency. nih.gov

One of the most potent ligands identified in these studies was 1-(5-(naphthalen-1-yloxy)pentyl)azepane, which exhibited a Ki value of 21.9 nM for the H3R. nih.gov In functional assays, this compound was confirmed to act as an antagonist, with an IC50 of 312 nM in a cAMP assay. nih.gov The structural similarity of these compounds to this compound, particularly the presence of the 1-naphthyloxy group, suggests that the target compound of this article may also possess significant affinity for and antagonist activity at the H3R. The nature of the cyclic amine (azetidine versus azepane or piperidine) and the length of the alkyl linker are critical determinants of H3R affinity.

Table 2: Histamine H3 Receptor Binding Affinities of Naphthyloxy Analogs

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 1-(5-(Naphthalen-1-yloxy)pentyl)azepane | H3R | 21.9 |

| 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine | H3R | 53.9 |

Potential as Triple Reuptake Inhibitors (Serotonin, Norepinephrine (B1679862), Dopamine)

There is currently a lack of specific data in the scientific literature regarding the in vitro inhibitory activity of this compound at the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. Therefore, its potential as a triple reuptake inhibitor (TRI) remains to be experimentally determined. The azetidine scaffold has been explored in the context of developing TRIs, but the influence of the 3-(1-naphthyloxy) substituent on the activity and selectivity for these monoamine transporters is unknown. Further research, including in vitro transporter binding and uptake inhibition assays, would be necessary to characterize the profile of this compound in this regard.

Effects on Memory and Cognition (e.g., Antiamnesic Activity)

The potential cognitive-enhancing effects of this compound analogs have been investigated, particularly in models of memory impairment. The potent histamine H3 receptor antagonist, 1-(5-(naphthalen-1-yloxy)pentyl)azepane, demonstrated positive effects on scopolamine-induced memory deficits in mice. nih.gov Scopolamine is a muscarinic antagonist that induces amnesia, and compounds that can reverse these deficits are considered to have potential as cognitive enhancers. nih.govmdpi.commdpi.com The blockade of H3 receptors is known to increase the release of several neurotransmitters involved in cognitive processes, including acetylcholine (B1216132) and histamine, providing a mechanistic basis for these pro-cognitive effects. nih.gov Given the structural similarities, it is plausible that this compound, if it possesses H3R antagonist activity, could also exhibit antiamnesic properties.

Antidepressant and Anxiolytic Potential

Direct experimental evidence from preclinical models of depression and anxiety, such as the forced swim test and the elevated plus maze, is not available for this compound. The forced swim test is a common behavioral assay used to assess antidepressant-like activity in rodents, where a reduction in immobility time is indicative of an antidepressant effect. researchgate.netnih.govnih.govfrontiersin.org The elevated plus maze is a widely used model to evaluate anxiolytic-like behavior, with an increase in the time spent in the open arms suggesting reduced anxiety. nih.govnih.gov

However, the pharmacological targets of its analogs suggest a potential for such activities. Modulation of serotonin receptors, particularly 5-HT1B and 5-HT1D, and antagonism of histamine H3 receptors are both mechanisms that have been implicated in the pathophysiology and treatment of mood and anxiety disorders. Therefore, based on its potential multi-target engagement, this compound could warrant investigation for its antidepressant and anxiolytic properties.

Antipsychotic Activity

There is no specific information available from preclinical studies to suggest that this compound possesses antipsychotic activity. Standard models for assessing antipsychotic potential often involve the antagonism of dopamine D2 receptor-mediated behaviors, such as apomorphine-induced stereotypy. nih.govnih.govresearchgate.net The known receptor binding profile of its analogs does not strongly point towards a primary antipsychotic mechanism of action. However, the modulation of neurotransmitter systems such as serotonin and histamine can indirectly influence dopaminergic pathways. A comprehensive evaluation of its receptor binding profile, including dopamine receptors, would be necessary to make a more informed assessment of its potential antipsychotic effects.

Neuroprotective Properties

Azetidine derivatives have shown considerable promise in the realm of neuroprotection. One notable analog, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been investigated for its beneficial effects against various neurotoxic insults. Research has demonstrated its capacity to protect against brain injury from ischemia/reperfusion by inhibiting apoptosis, modulating inflammation, scavenging free radicals, and improving brain energy metabolism. nih.gov

In models of hypoxia-induced toxicity in microglial cells, KHG26792 was found to rescue cells and suppress microglial activation. nih.gov The compound significantly reduced the hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells. nih.gov Furthermore, it attenuated the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide induced by amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov The neuroprotective mechanism involves the downregulation of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels. nih.govnih.gov These effects are achieved by modulating signaling pathways, including increasing the phosphorylation of Akt/GSK-3β and decreasing the translocation of NF-κB. nih.govnih.gov By mitigating inflammation and oxidative stress, KHG26792 presents a potential therapeutic avenue for neurodegenerative conditions. nih.govnih.gov

Anti-infective Modalities

The structural framework of azetidine has been exploited to develop a range of agents with potent anti-infective capabilities, spanning antibacterial, antifungal, antiviral, and antitubercular activities.

Azetidine-containing compounds have demonstrated broad-spectrum antimicrobial activity. For instance, novel chitosan-azetidine derivatives have shown significant antifungal effects against Aspergillus fumigatus 3007, with a notable reduction in the growth of fungal mycelia. nih.gov Other research has focused on synthesizing naphthylamine analogs possessing an azetidinone moiety, which were tested against both bacterial and fungal cultures. xiahepublishing.com Specifically, compounds like 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one were evaluated against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. xiahepublishing.com

Synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, have shown activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov Furthermore, L-azetidine-2-carboxylic acid, isolated from natural sources, exhibited potent curative and eradicative activity against Podosphaera xanthii, the fungus responsible for powdery mildew in cucurbits. nih.gov This compound was found to disrupt the fungal life cycle by inhibiting mycelial growth and deforming conidiophores. nih.gov

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19% | nih.gov |

| 3-chloro-1-(naphthalen-3-yl)-4-phenylazetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Moderate to good antimicrobial activity | xiahepublishing.com |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (incl. MRSA) | MIC values in the range of 2.5–10 μg/ml | nih.gov |

| L-azetidine-2-carboxylic acid | Podosphaera xanthii | Effectively inhibited mycelial growth and conidiophore formation | nih.gov |

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals, and the need for new antiviral agents is critical. nih.gov Azetidine-containing dipeptides have been identified as a promising class of HCMV inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the azetidine ring is a key component for the antiviral activity, potentially by pre-organizing the molecule's conformation to facilitate interaction with its target. nih.gov These studies indicated that a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and specific substitutions at the C-carboxamide group were essential for potent anti-HCMV activity. nih.gov

In related research, uracil (B121893) derivatives featuring a naphthalenylmethyl substituent at the N3 position of the pyrimidine (B1678525) ring have also demonstrated high activity against HCMV. nih.gov One compound, 1-[5-(4-bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)uracil, was found to block virus replication at a low micromolar concentration (EC₅₀ of 2.19 µM), an efficacy comparable to the established antiviral drug cidofovir. nih.gov This highlights the potential of combining the azetidine or related heterocyclic scaffolds with bulky substituents like the naphthyl group to develop effective HCMV replication inhibitors. nih.gov

The global health threat posed by tuberculosis (TB), especially multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the discovery of new drugs with novel mechanisms of action. nih.govnih.gov A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis and MDR-TB strains, with MIC₉₉ values below 10 μM. nih.govnih.gov A significant advantage of these compounds is the lack of detectable drug resistance. nih.govresearchgate.net

The mode of action for these azetidine-based compounds involves the inhibition of cell envelope biogenesis, specifically targeting the late stages of mycolic acid biosynthesis. nih.govresearchgate.net This mechanism is distinct from existing mycobacterial cell wall inhibitors. nih.govresearchgate.net Similarly, spirocyclic azetidines equipped with a nitrofuran warhead have also demonstrated excellent in vitro activity against M. tuberculosis, with some compounds showing lower MICs than the frontline drug isoniazid. mdpi.com These findings underscore the potential of the azetidine scaffold in the development of new antitubercular chemotherapies. nih.govmdpi.com

Anti-cancer Research Avenues

Azetidine-based compounds are being actively investigated as potential anti-cancer agents. nih.gov Certain novel azetidine derivatives have been found to act as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a validated anticancer therapeutic target. nih.govresearchgate.net These compounds, including H172 and H182, selectively inhibit Stat3 activity with IC₅₀ values in the sub-micromolar range, while showing much lower activity against Stat1 or Stat5. nih.govresearchgate.net The mechanism involves irreversible binding to cysteine residues on the Stat3 protein. nih.gov In triple-negative breast cancer (TNBC) models, these compounds inhibited Stat3 signaling, leading to a loss of viable tumor cells. nih.govresearchgate.net

Other research has explored azetidine-containing analogues of TZT-1027, which demonstrated moderate to excellent antiproliferative activities against cell lines such as A549 (lung cancer) and HCT116 (colon cancer). mdpi.com Additionally, pyrazole-thiazol-4-one hybrids incorporating a naphthalene (B1677914) moiety have been designed as potential EGFR inhibitors, exhibiting potent antiproliferative actions against breast cancer cell lines. nih.gov

| Compound Class | Target/Mechanism | Cancer Model | Observed Activity | Reference |

|---|---|---|---|---|

| Azetidine-based compounds (H172, H182) | Irreversible Stat3 inhibition | Triple-Negative Breast Cancer (TNBC) | IC₅₀ 0.38–0.98 μM for Stat3 | nih.govresearchgate.net |

| Azetidine-containing TZT-1027 analogues | Antiproliferative | A549 (lung), HCT116 (colon) | IC₅₀ values of 2.2 nM (A549) and 2.1 nM (HCT116) for compound 1a | mdpi.com |

| Pyrazole-thiazol-4-one hybrids with naphthalene | Potential EGFR inhibition | Breast Cancer (T-47D, MDA-MB-231) | Potent antiproliferative action (IC₅₀ range 3.14–4.92 µM for T-47D) | nih.gov |

Anti-inflammatory and Analgesic Properties

Several azetidine analogs have demonstrated significant anti-inflammatory and, in some cases, analgesic properties. nih.gov The previously mentioned compound, KHG26792, has been shown to possess anti-inflammatory and antioxidative effects by attenuating the production of key inflammatory mediators. nih.govnih.gov In studies involving amyloid-β-treated microglial cells, KHG26792 downregulated the production of interleukin-6 (IL-6), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide. nih.govnih.gov This suppression of microglia-mediated neuroinflammation is a crucial therapeutic strategy for neurodegenerative diseases. nih.gov

While direct studies on the analgesic properties of this compound are limited, research into related structures provides a basis for potential activity. For example, studies on 3-benzoyl-propionic acid demonstrated both anti-inflammatory and antinociceptive activity. researchgate.net The compound reduced cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 in inflammatory models and decreased pain responses in acetic acid-induced writhing and formalin tests. researchgate.net Given the established role of azetidine-containing compounds in modulating inflammatory pathways, it is plausible that certain analogs could also exhibit analgesic effects by interfering with the mediators of pain and inflammation. nih.govresearchgate.net

Cardiovascular System Modulation (e.g., Beta-Adrenergic Receptor Interaction)

The structural architecture of this compound suggests a potential for interaction with the cardiovascular system, particularly with beta-adrenergic receptors. This hypothesis is primarily based on the presence of the 1-naphthyloxy group, a key structural feature of the aryloxypropanolamine class of beta-blockers. pharmacy180.compharmaguideline.com Propranolol, a prototypical non-selective beta-blocker, features a naphthyloxy moiety linked to a propanolamine (B44665) side chain. pharmaguideline.com These agents exert their effects by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. jmedchem.com

The structure-activity relationship (SAR) for beta-blockers is well-established. Key determinants for beta-antagonistic activity include the nature of the aromatic ring and the conformation of the side chain. pharmacy180.com The introduction of an -OCH2- (ether) linkage between the aromatic ring and the ethylamine side chain is a common feature in many potent beta-blockers. pharmacy180.com In this compound, the azetidine ring can be viewed as a conformationally restricted analog of the propanolamine side chain found in traditional beta-blockers. The rigid four-membered ring system of azetidine could enforce a specific spatial orientation of the naphthyloxy group and the nitrogen atom, which may influence its binding affinity and selectivity for beta-adrenergic receptor subtypes (β1 and β2). mdpi.com

While direct experimental data on the beta-adrenergic activity of this compound is not extensively available in the public domain, the foundational principles of medicinal chemistry allow for informed speculation. The (S)-configuration of the hydroxyl-bearing carbon in the propanolamine side chain is crucial for the optimal activity of classical beta-blockers. pharmaguideline.com The stereochemistry of the 3-position of the azetidine ring in this compound would similarly be expected to play a critical role in its potential interaction with beta-receptors.

Analogs of this compound where the azetidine ring is modified or the naphthyloxy group is substituted could provide valuable data for understanding the SAR of this chemical class. For instance, fluorination of the naphthyl group in related aryloxypropanolamines has been shown to modulate binding selectivity between beta-receptor subtypes. nih.gov The table below summarizes the key structural motifs and their known roles in beta-adrenergic modulation, providing a framework for the predicted activity of this compound.

| Structural Feature | Known Role in Beta-Adrenergic Antagonists | Potential Implication for this compound |

| 1-Naphthyloxy Group | Core pharmacophore of non-selective beta-blockers (e.g., Propranolol). pharmacy180.com | Likely confers affinity for beta-adrenergic receptors. |

| Azetidine Ring | Acts as a conformationally restricted scaffold. enamine.net | May enhance binding affinity and selectivity by locking the molecule in an active conformation. |

| Secondary Amine | Essential for optimal activity in aryloxypropanolamine beta-blockers. pharmacy180.com | The nitrogen atom in the azetidine ring serves as the secondary amine for potential receptor interaction. |

| Stereochemistry | The (S)-enantiomer is significantly more potent for traditional beta-blockers. pharmaguideline.com | The stereochemistry at the C3 position of the azetidine ring is expected to be a critical determinant of activity. |

Exploration of Other Biological Targets and Pathways

Beyond the cardiovascular system, the chemical structure of this compound and its analogs suggests the potential for interaction with a variety of other biological targets. The azetidine moiety is recognized as a "privileged scaffold" in drug discovery, appearing in compounds with a wide array of pharmacological activities. nih.gov These include anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities. nih.gov

The conformational rigidity imparted by the azetidine ring can be advantageous for targeting receptors and enzymes where a specific ligand conformation is required for optimal binding. enamine.net For instance, azetidine derivatives have been successfully developed as inhibitors of gamma-aminobutyric acid (GABA) uptake, highlighting their potential in the CNS therapeutic area. drugbank.comnih.gov

Furthermore, analogs of this compound have been synthesized and evaluated for various biological activities, providing clues to other potential targets. A notable example is 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), which has been investigated for its neuroprotective effects in models of brain ischemia. Studies on this analog have revealed its ability to modulate pathways related to inflammation and oxidative stress, although a direct link to cardiovascular effects was not the primary focus of those investigations.

The diverse biological landscape of azetidine-containing compounds is summarized in the table below, illustrating the potential for this compound and its analogs to interact with multiple biological pathways.

| Biological Target/Pathway | Relevance of Azetidine Scaffold | Potential Implication for this compound Analogs |

| Central Nervous System (CNS) Receptors | Azetidine is a key component of CNS-focused chemical libraries. nih.gov | Potential for activity as modulators of neurotransmitter systems (e.g., GABAergic). drugbank.comnih.gov |

| Enzyme Inhibition | The rigid structure can provide a template for potent and selective enzyme inhibitors. | Could be explored as inhibitors for various enzymes, depending on further structural modifications. |

| Anti-inflammatory Pathways | Some azetidine derivatives have demonstrated anti-inflammatory properties. nih.gov | Potential to modulate inflammatory responses through various mechanisms. |

| Antimicrobial Activity | The azetidine nucleus is found in some synthetic compounds with antibacterial and antifungal activity. | Could serve as a scaffold for the development of new antimicrobial agents. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Azetidine (B1206935) Ring Substitutions on Biological Efficacy

The azetidine ring is a key component of the pharmacophore, and substitutions, particularly on the ring nitrogen, can significantly alter the biological activity profile. In related monoamine reuptake inhibitors, the secondary amine of the azetidine ring (where R=H) is often a critical feature for interaction with the transporters.

Modification of the azetidine nitrogen typically involves the introduction of small alkyl or benzyl (B1604629) groups. These substitutions can influence potency and selectivity by altering the compound's basicity, steric profile, and potential for hydrogen bonding within the transporter binding sites. For instance, in analogous series of monoamine transporter ligands, N-alkylation has been shown to modulate the affinity for SERT, NET, and DAT. While specific data for N-substituted 3-(1-naphthyloxy)azetidine is limited, SAR from closely related 3-aryloxyazetidines suggests that maintaining a protonated secondary amine is often favorable for high-affinity binding. However, carefully selected N-substituents can be used to fine-tune the selectivity profile, for example, to shift a compound from a balanced SERT/NET inhibitor to one with more NET preference.

Role of the Naphthyloxy Moiety in Receptor Binding and Selectivity

The naphthyloxy moiety serves as the primary recognition element, engaging with key residues in the binding pockets of the monoamine transporters. Its large, lipophilic surface area is crucial for establishing high-affinity interactions. The position of the oxygen linker on the naphthalene (B1677914) ring (position 1) is critical for orienting the entire molecule correctly within the receptor.

The following table presents binding affinity data for a series of analogous 3-aryl-3-arylmethoxyazetidines, illustrating how changes in the aryl moiety affect transporter affinity. nih.gov

| Compound | Aryl Moiety | SERT Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Analog 1 | 3,4-Dichlorophenyl | 1.0 | 145 |

| Analog 2 | Phenyl | 27 | 1800 |

| Analog 3 | 4-Chlorophenyl | 12 | 1200 |

| Analog 4 | Tetrachlorophenyl | 1.3 | 620 |

Influence of Linker Length and Connectivity on Pharmacological Profile

The ether oxygen atom connecting the azetidine ring to the naphthyl group acts as a critical linker. Its length, angle, and electronic properties are essential for maintaining the optimal distance and orientation between the two key structural motifs. This precise positioning allows the azetidine nitrogen and the naphthyloxy group to simultaneously engage with their respective interaction points within the transporter binding site.

While extensive studies on modifying this specific linker in the this compound series are not widely published, general principles of medicinal chemistry suggest that its nature is a key determinant of activity. Replacing the ether oxygen with a thioether, an amine, or a methylene (B1212753) group would alter the bond angles, length, and hydrogen-bonding capability of the linker, almost certainly leading to a significant change in the pharmacological profile. Such modifications could disrupt the ideal geometry for binding, thereby reducing affinity. Therefore, the ether linkage is considered an integral and optimized feature of the core scaffold.

Stereochemical Considerations in Biological Activity

The this compound molecule contains a stereocenter at the C3 position of the azetidine ring. Consequently, the compound exists as a pair of enantiomers: (R)-3-(1-naphthyloxy)azetidine and (S)-3-(1-naphthyloxy)azetidine. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the interaction between a chiral drug and its biological target. nih.gov

The binding sites of monoamine transporters are chiral environments, and they will interact differently with each enantiomer. This stereoselectivity can result in one enantiomer having significantly higher affinity and/or potency than the other. nih.govmdpi.com For many monoamine reuptake inhibitors, the biological activity resides predominantly in one of the two enantiomers. nih.gov For example, the (S)-enantiomer of the antidepressant citalopram (B1669093) (escitalopram) is responsible for almost all of its SERT inhibitory activity. nih.gov

Although specific biological evaluations of the individual enantiomers of this compound are not detailed in available literature, it is highly anticipated that they would exhibit different affinities for SERT, NET, and DAT. The separation and testing of individual enantiomers is a critical step in the development of such compounds to identify the more active and potentially safer isomer (the eutomer). shimadzu-webapp.eu

The following table illustrates the hypothetical, yet expected, difference in biological activity between the enantiomers of a chiral monoamine reuptake inhibitor like this compound.

| Enantiomer | Expected SERT Affinity | Expected NET Affinity | Comment |

|---|---|---|---|

| (S)-Enantiomer | High | Moderate | Potentially the more active eutomer |

| (R)-Enantiomer | Low | Low | Potentially the less active distomer |

Rational Design Strategies for Optimizing Bioactivity

Rational design and molecular modeling are indispensable tools for optimizing the bioactivity of this compound analogs. mdpi.com These strategies rely on understanding the three-dimensional structure of the target transporters (SERT, NET, and DAT) and how the ligand binds within their active sites. nih.gov

Molecular docking simulations are employed to predict the binding pose of this compound and its derivatives within a homology model or crystal structure of the target transporter. These models can elucidate key molecular interactions, such as hydrogen bonds between the azetidine nitrogen and specific amino acid residues (e.g., aspartate) in the binding site, as well as hydrophobic and π-π stacking interactions involving the naphthyloxy group.

By visualizing these interactions, medicinal chemists can rationally design new analogs with modifications aimed at enhancing binding affinity or improving selectivity. For example, if a docking model reveals an unoccupied hydrophobic pocket near the naphthalene ring, new analogs can be synthesized with additional substituents at that position to exploit this interaction and increase potency. Similarly, if differences in the amino acid composition between SERT, NET, and DAT are identified, the scaffold can be modified to preferentially interact with the residues of one transporter over the others, thereby engineering selectivity. This computational-driven approach accelerates the discovery of compounds with superior therapeutic profiles and helps explain the observed SAR data on a molecular level.

Computational Chemistry and in Silico Studies of 3 1 Naphthyloxy Azetidine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis and Stability

The three-dimensional conformation of a molecule is intrinsically linked to its physical properties and biological activity. Computational methods such as Quantum Mechanics (QM) and Molecular Mechanics (MM) are powerful tools for exploring the conformational landscape and determining the relative stabilities of different spatial arrangements.

Quantum Mechanical (QM) calculations , based on solving the Schrödinger equation, offer a highly accurate description of molecular systems. For 3-(1-Naphthyloxy)azetidine, methods like Density Functional Theory (DFT) can be employed to calculate the energies of various conformers. These calculations would likely reveal the preferred orientation of the naphthyloxy group relative to the azetidine (B1206935) ring, considering factors like steric hindrance and electronic interactions.

Molecular Mechanics (MM) , on the other hand, uses classical physics to model molecular systems, offering a computationally less expensive alternative to QM. This allows for the exploration of a much larger conformational space. For this compound, MM methods can be used to perform systematic conformational searches to identify low-energy structures. The results from MM are often refined using higher-level QM calculations to obtain more accurate energy rankings.

A hypothetical conformational analysis of this compound might yield a potential energy surface indicating the most stable conformers. The key dihedral angle would be that which describes the rotation of the naphthyloxy group with respect to the azetidine ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 2.5 |

| C | -60° | 0.2 |

| D | 0° | 5.0 |

This table is for illustrative purposes and contains hypothetical data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Understanding how a molecule interacts with a biological target, such as a protein receptor or enzyme, is fundamental in drug discovery. Molecular docking and molecular dynamics (MD) simulations are the primary in silico techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a range of biological targets to identify potential therapeutic applications. The docking score, an estimation of the binding affinity, along with the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking), can prioritize this compound for further experimental testing. For instance, azetidine derivatives have been investigated as potential inhibitors for various enzymes. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding mode predicted by docking. An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms can provide information on the stability and flexibility of the system. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU83, VAL91, PHE148 |

| Types of Interactions | Hydrophobic, Pi-Alkyl |

This table is for illustrative purposes and contains hypothetical data.

Mechanistic Studies of Reaction Pathways, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting their feasibility, regioselectivity, and stereoselectivity.

The synthesis of azetidines can be achieved through various routes, including intramolecular cyclizations. For this compound, computational modeling could be used to investigate the reaction mechanism of its synthesis, for example, via a nucleophilic substitution reaction involving 1-naphthol (B170400) and a suitable 3-substituted azetidine precursor. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates.

Analysis of Ring Strain Effects on Reactivity

Azetidines are four-membered heterocyclic compounds characterized by significant ring strain, estimated to be around 25.4 kcal/mol. This inherent strain is a key determinant of their reactivity, making them susceptible to ring-opening reactions. researchwithrutgers.comrsc.org Computational studies can quantify this strain energy and predict how it influences the reactivity of this compound. For instance, the strain can facilitate reactions that lead to ring expansion or cleavage, providing pathways to more complex molecular scaffolds. nih.gov

Transition State Characterization in Synthetic Transformations

The characterization of transition states is a cornerstone of mechanistic chemistry. For reactions involving this compound, such as its formation or subsequent functionalization, QM methods can be used to locate and characterize the transition state structures. The energy barrier calculated from the difference in energy between the reactants and the transition state provides a quantitative measure of the reaction rate. For example, in a potential ring-opening reaction of the azetidine, the transition state for the C-N bond cleavage could be modeled. researchgate.net DFT calculations have been employed to elucidate the mechanism and selectivity of ring-opening cross-coupling reactions of aziridines, a related class of strained heterocycles. mdpi.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the process of drug development, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction models are widely used to filter out compounds with unfavorable properties early in the discovery pipeline.

For this compound, various computational tools can predict its ADME profile. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and solubility. Many azetidin-2-one derivatives have been shown to satisfy the parameters for orally active compounds in such in silico studies. researchgate.nettheaspd.com

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 211.26 | < 500 |

| LogP | 2.8 | -0.4 to 5.6 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 2 | < 10 |

| Polar Surface Area (Ų) | 21.7 | < 140 |

This table contains calculated and illustrative data based on general principles of ADME prediction.

Virtual Screening for Novel Bioactive Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with a hit compound like this compound, virtual screening can be employed to find analogs with potentially improved activity, selectivity, or ADME properties.

This can be done through either ligand-based or structure-based virtual screening. In a ligand-based approach, molecules with similar structural or chemical features to this compound are searched for. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the top-scoring molecules are selected for further investigation. This approach could lead to the discovery of novel analogs with the azetidine-naphthyloxy scaffold, potentially leading to new therapeutic agents.

Future Perspectives and Research Directions for 3 1 Naphthyloxy Azetidine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of azetidine (B1206935) derivatives presents challenges due to the intrinsic ring strain of the four-membered ring. medwinpublishers.com Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3-(1-Naphthyloxy)azetidine and its analogues. Current synthetic strategies often involve multi-step processes that may not be ideal for large-scale production. mdpi.com

Key areas for development include:

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. uniba.ituniba.it Applying flow microreactor technology could enable better control over reaction parameters for the synthesis of azetidine intermediates, potentially at higher temperatures than achievable in batch processes. uniba.it

Catalysis: The use of novel catalysts, such as lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3), has shown promise in the regioselective synthesis of azetidines from epoxy amines. frontiersin.orgelsevierpure.com Further exploration of metal-catalyzed reactions, including gold-catalyzed oxidative cyclization, could provide flexible and efficient routes to key azetidine intermediates. nih.gov

Photocatalysis: Visible-light-mediated cycloadditions, such as the aza Paternò–Büchi reaction, are emerging as powerful tools for constructing azetidine rings under mild conditions. researchgate.netepa.gov Research into these methods could lead to modular and environmentally friendly syntheses of functionalized azetidines.

These advancements aim to overcome the synthetic intractability of strained ring systems, making scaffolds like this compound more accessible for extensive biological evaluation. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While the specific biological profile of this compound is not extensively documented, the known activities of related azetidine and naphthyloxy compounds suggest numerous promising therapeutic areas for investigation. Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. medwinpublishers.commedwinpublishers.com

Future research should systematically screen this compound and its derivatives against a variety of biological targets. Potential areas of interest include:

Oncology: Azetidine-containing compounds have been investigated as potent inhibitors of key cancer-related proteins like STAT3. nih.govresearchgate.net For instance, certain azetidine amides have shown sub-micromolar potencies in inhibiting STAT3 and have demonstrated the ability to suppress tumor cell growth and induce apoptosis. nih.gov

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of azetidine derivatives could be beneficial in the context of neurodegenerative diseases. nih.gov A related compound, KHG26792, has been shown to attenuate the production of inflammatory mediators and reduce oxidative stress induced by amyloid-β in microglial cells. nih.gov

Infectious Diseases: The inherent strain of the azetidine ring can be exploited to design novel antimicrobial agents that can combat drug-resistant pathogens. medwinpublishers.com

Histamine (B1213489) H3 Receptor Antagonism: Naphthyloxy derivatives have been identified as potent histamine H3 receptor ligands, with potential applications in treating cognitive and neurological disorders. nih.gov The combination of the naphthyloxy moiety with the azetidine scaffold could yield novel modulators of this receptor.

The table below summarizes the therapeutic potential based on related compound classes.

| Therapeutic Area | Potential Target/Mechanism | Example from Related Compounds |

| Oncology | STAT3 Inhibition | Azetidine amides inhibit STAT3 phosphorylation and DNA-binding activity in breast cancer cells. nih.gov |

| Neuroinflammation | Reduction of inflammatory mediators (IL-6, TNF-α) and oxidative stress | An azetidine derivative, KHG26792, showed protective effects against amyloid-β toxicity in microglial cells. nih.gov |

| Neurological Disorders | Histamine H3 Receptor Antagonism | 1-(5-(naphthalen-1-yloxy)pentyl)azepane is a potent H3 receptor antagonist with pro-cognitive effects. nih.gov |

| Infectious Diseases | Antibacterial/Antifungal Activity | Various 2-oxo-azetidine derivatives show activity against bacteria like Staphylococcus aureus. medwinpublishers.com |

Integration into Advanced Drug Discovery Modalities (e.g., Fragment-Based Drug Discovery, PROTAC Design)

The structural features of this compound make it an attractive candidate for integration into modern drug discovery platforms.

Fragment-Based Drug Discovery (FBDD): The azetidine and naphthyloxy moieties can be considered valuable fragments for FBDD campaigns. drugdiscoverychemistry.comresearchgate.net FBDD involves screening small, low-complexity molecules (fragments) that can be grown or linked to develop potent drug candidates. drugdiscoverychemistry.com The rigid azetidine ring can serve as a 3D scaffold to orient other functional groups, while the naphthyloxy group provides a larger interaction surface. By deconstructing this compound into its constituent parts, researchers can probe protein binding sites and identify key interactions, which can then be built upon to create more potent and selective ligands.

PROTAC Design: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govnih.govsigmaaldrich.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker. The this compound scaffold could be elaborated to serve as a ligand for a protein of interest. For example, if a derivative shows affinity for a cancer-related protein, it could be connected via a linker to an E3 ligase ligand like pomalidomide (B1683931) or thalidomide (B1683933) to create a novel PROTAC designed to degrade that specific protein. nih.govnih.gov This approach offers a catalytic mode of action and can target proteins previously considered "undruggable". sigmaaldrich.com

Advanced Preclinical Development of Lead Candidates

Should initial screening identify derivatives of this compound with promising biological activity, the next logical step would be advanced preclinical development. This phase involves a comprehensive evaluation of the lead candidates' drug-like properties. While specific data for this compound is not available, the development path would follow established protocols for similar novel chemical entities.

This process would include:

In Vivo Efficacy Studies: Assessing the therapeutic effect of lead compounds in relevant animal models of disease, such as xenograft models for cancer or neuroinflammation models for neurological disorders. mdpi.comresearchgate.net

Pharmacokinetic (ADME) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. The azetidine ring is known to sometimes improve pharmacokinetic profiles, and this would need to be experimentally verified. researchgate.net

Medicinal Chemistry Optimization: Iteratively modifying the lead structure to enhance potency, selectivity, and ADME properties while minimizing potential off-target effects. This could involve modifying substituents on either the naphthyl or azetidine rings.

The goal of this stage is to identify a single clinical candidate with a well-defined efficacy and safety profile to move forward into human clinical trials.

Collaborative Research Initiatives in Azetidine and Naphthyloxy Chemistry

Advancing the understanding and application of novel scaffolds like this compound will be significantly enhanced through collaborative research. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from various fields.

Future progress would benefit from initiatives that foster collaboration between:

Synthetic Chemistry Groups: Academic and industrial labs focused on developing new synthetic methodologies for strained heterocycles can provide access to diverse libraries of azetidine derivatives for biological screening. nih.govchemrxiv.org

Computational Chemists: Molecular modeling and computational studies can help predict the binding modes of this compound derivatives to various biological targets, guiding the rational design of more potent analogues.

Pharmacology and Biology Experts: Collaborations with pharmacologists are essential for conducting robust in vitro and in vivo testing to elucidate the mechanism of action and therapeutic potential of new compounds.

Pharmaceutical Companies: Partnerships with industry can provide the resources and expertise necessary to advance promising lead compounds through the rigorous and costly process of preclinical and clinical development.

Such collaborative efforts will be crucial to fully exploit the potential of the azetidine and naphthyloxy chemical spaces and translate fundamental research findings into tangible therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-naphthyloxy)azetidine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic ring-opening of epoxides. For example, 3-(1-naphthyloxy)-1,2-epoxypropane (a precursor) reacts with amines under controlled conditions to form azetidine derivatives. Key steps include maintaining anhydrous conditions and using catalysts like BF₃·Et₂O to enhance regioselectivity. Characterization via -/-NMR and HPLC-MS ensures purity (>95%) and structural confirmation. Intermediate isolation techniques, such as column chromatography with ethyl acetate/hexane gradients, are critical .

Q. How do structural modifications at the azetidine ring (e.g., substituent position) influence physicochemical properties?

- Methodological Answer : Substituent placement (e.g., 3- vs. 2-position) alters electronic and steric profiles. Computational tools like DFT (Density Functional Theory) predict logP and pKa shifts. For instance, electron-withdrawing groups at the 3-position reduce basicity, affecting solubility. Experimental validation via UV-Vis spectroscopy and reverse-phase HPLC quantifies hydrophobicity changes. Comparative studies of analogues (e.g., 3-(2,4-dibromophenoxy)azetidine vs. 3-ethoxy derivatives) highlight trends in partition coefficients .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer : Combine orthogonal methods:

- Purity : HPLC-DAD (Diode Array Detector) with C18 columns (acetonitrile/water mobile phase) detects impurities <0.5%.

- Structure : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₃H₁₄NO₂).

- Crystallinity : X-ray diffraction (if crystalline) or dynamic vapor sorption (DVS) for amorphous forms.

- Thermal Stability : TGA-DSC identifies decomposition thresholds (>200°C for most azetidines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues for neuropharmacological targets?

- Methodological Answer : Focus on bioisosteric replacements (e.g., naphthyl → indole) to enhance dopamine transporter (DAT) affinity. In vitro binding assays (rat striatal membranes) using -WIN35428 quantify DAT/SERT/NET selectivity. For example, replacing the naphthyl group with diarylmethoxyethylidenyl moieties (as in tropane-azetidine hybrids) increased DAT affinity by 10-fold (IC₅₀ = 2.3 nM vs. 25 nM for parent compound) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., NLRP3 inflammasome inhibition vs. pro-inflammatory effects)?

- Methodological Answer : Context-dependent effects require:

- Dose-Response Profiling : Test 0.1–100 µM ranges in BV2 microglial cells (LPS-induced inflammation).

- Pathway-Specific Assays : ELISA for IL-1β/IL-18 and Western blot for NLRP3/caspase-1 cleavage.

- Redox Environment Control : Pre-treat cells with antioxidants (e.g., NAC) to isolate ROS-mediated effects.

- In Vivo Validation : Murine models of neuroinflammation (e.g., MPTP-induced Parkinson’s) with histopathology .

Q. How can computational modeling predict metabolic stability and off-target interactions of this compound derivatives?

- Methodological Answer :

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., azetidine N-oxidation). Validate with liver microsome assays (human/rat, NADPH cofactor).

- Off-Target Screening : SwissTargetPrediction cross-references PubChem BioAssay data to flag kinase or GPCR interactions.

- MD Simulations : 100-ns trajectories (AMBER) assess binding stability to primary targets (e.g., DAT) versus decoys .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?

- Methodological Answer :

- Permeability : Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability).

- Plasma Stability : Incubate compound in murine plasma (37°C, 1–24 h); quantify via LC-MS/MS.

- In Vivo PK : Administer 5 mg/kg IV/PO in Sprague-Dawley rats; collect serial blood samples for AUC calculation. Metabolite ID using UPLC-QTOF .

Data Contradiction Analysis

Q. Why do some studies report azetidine derivatives as protease inhibitors while others highlight pro-aggregation effects?

- Methodological Answer : Contextual factors include:

- Conformational Flexibility : Azetidine’s strained ring adopts distinct poses in Cathepsin B vs. β-amyloid systems.

- Redox State : Thiol-containing environments (e.g., lysosomes) may reduce disulfide-linked inhibitors.

- Assay Conditions : pH (5.5 for lysosomal proteases vs. 7.4 for extracellular targets) alters ionization.

- Follow-Up : Perform FRET-based protease activity assays under controlled redox/pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.